molecular formula C36H30ClNP2 B7856157 1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine CAS No. 2156-68-5

1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine

Cat. No.: B7856157
CAS No.: 2156-68-5
M. Wt: 574.0 g/mol
InChI Key: QMTYWEYUVVWPQL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine typically involves the reaction of triphenylphosphine with a suitable chlorinating agent. One common method involves the use of phosphorus trichloride (PCl3) as the chlorinating agent, which reacts with triphenylphosphine to form the desired compound . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Chemical Reactions Analysis

1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine involves its ability to act as a ligand and form coordination complexes with transition metals. These complexes can then participate in various catalytic and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .

Comparison with Similar Compounds

1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and its ability to form stable coordination complexes with transition metals.

Properties

IUPAC Name

chloro-triphenyl-[(triphenyl-λ5-phosphanylidene)amino]-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30ClNP2/c37-40(34-25-13-4-14-26-34,35-27-15-5-16-28-35,36-29-17-6-18-30-36)38-39(31-19-7-1-8-20-31,32-21-9-2-10-22-32)33-23-11-3-12-24-33/h1-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTYWEYUVVWPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NP(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Cl)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30ClNP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501154110
Record name 1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2156-68-5
Record name 1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2156-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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